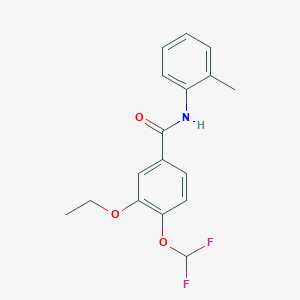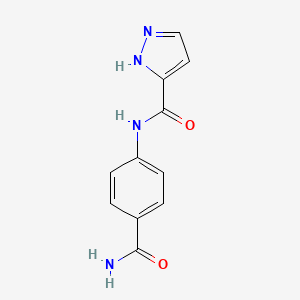
4-(difluoromethoxy)-3-ethoxy-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-3-ethoxy-N-(2-methylphenyl)benzamide is a synthetic organic compound with the molecular formula C16H15F2NO2 It is characterized by the presence of difluoromethoxy and ethoxy groups attached to a benzamide core, along with a 2-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethoxy)-3-ethoxy-N-(2-methylphenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-(difluoromethoxy)benzoic acid with an appropriate amine, such as 2-methylphenylamine, under acidic conditions to form the amide bond.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where the hydroxyl group of the benzamide is reacted with ethyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-ethoxy-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or ethoxy groups, where nucleophiles such as thiols or amines replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
4-(Difluoromethoxy)-3-ethoxy-N-(2-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(difluoromethoxy)-3-ethoxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and ethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular signaling pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)-N-(2-methylphenyl)methylbenzamide
- 3-(Difluoromethoxy)-N-(4-methoxy-2-methylphenyl)benzamide
- 4-(Difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide
Uniqueness
4-(Difluoromethoxy)-3-ethoxy-N-(2-methylphenyl)benzamide is unique due to the presence of both difluoromethoxy and ethoxy groups, which confer distinct physicochemical properties. These structural features enhance its potential for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H17F2NO3 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-ethoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C17H17F2NO3/c1-3-22-15-10-12(8-9-14(15)23-17(18)19)16(21)20-13-7-5-4-6-11(13)2/h4-10,17H,3H2,1-2H3,(H,20,21) |
InChI Key |
TXIYVWZMIROFNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(difluoromethyl)-4-[(3,5-dimethylpyrazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10958209.png)
![3,6-dicyclopropyl-1-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10958222.png)
![1-(2-chlorobenzyl)-4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10958223.png)
![2-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10958226.png)
![(2E)-3-[2-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one](/img/structure/B10958231.png)
![2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10958236.png)
![1-(3,4-dichlorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10958240.png)

![N-(3,5-dichloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10958252.png)
![(4-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)(2-fluorophenyl)methanone](/img/structure/B10958260.png)
![4-({[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10958270.png)
![(3E)-N-(2,4-dimethylphenyl)-3-{2-[(2E)-2-methyl-3-phenylprop-2-enoyl]hydrazinylidene}butanamide](/img/structure/B10958277.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B10958279.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10958280.png)
